molecular formula C14H25NO B175437 N-(2-methylpropyl)deca-4,5-dienamide CAS No. 117345-89-8

N-(2-methylpropyl)deca-4,5-dienamide

Cat. No.: B175437
CAS No.: 117345-89-8
M. Wt: 223.35 g/mol
InChI Key: MDXLCORVQOOIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)deca-4,5-dienamide is a synthetic organic compound characterized by a 10-carbon aliphatic chain (deca-) containing conjugated double bonds at positions 4 and 5 (dienamide). The 2-methylpropyl (isobutyl) group is attached to the nitrogen atom of the amide moiety. The conjugated diene system may confer unique electronic properties, influencing reactivity and interactions with biological targets such as enzymes or receptors .

Properties

CAS No.

117345-89-8

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

InChI

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16)

InChI Key

MDXLCORVQOOIIY-UHFFFAOYSA-N

SMILES

CCCCC=C=CCCC(=O)NCC(C)C

Canonical SMILES

CCCCC=C=CCCC(=O)NCC(C)C

Other CAS No.

117345-89-8

Origin of Product

United States

Scientific Research Applications

Food Industry

Flavoring Agent
Pellitorine is recognized for its use as a flavoring agent in food products. Its unique aromatic properties make it suitable for enhancing the taste of various culinary items. It is particularly noted for its role in stimulating saliva production, which can improve the sensory experience of eating .

Saliva Stimulant
Studies have shown that pellitorine can be incorporated into formulations aimed at treating dry mouth conditions. It acts as a neutral saliva stimulant, making it beneficial in products designed for oral hygiene and gustatory preparations .

Agricultural Applications

Insecticidal Properties
Pellitorine has demonstrated significant insecticidal activity against various pests, particularly Sitophilus oryzae , a common pest of stored grains. Research indicates that the lethal concentration (LC50) required to kill 50% of the tested insect population was found to be approximately 1.92 mg/mL . This level of efficacy positions pellitorine as a potential natural pesticide alternative .

Compound Target Pest LC50 (mg/mL) Effectiveness
PellitorineSitophilus oryzae1.92High insecticidal activity
Deltamethrin (standard)Sitophilus oryzae0.66Standard insecticide comparison

Pharmacological Applications

TRPV1 Antagonist
Recent studies have identified pellitorine as an antagonist of the TRPV1 ion channel, which plays a role in pain sensation and inflammation. This property suggests potential applications in pain management therapies .

Metabolomic Research

Pellitorine has been included in genomic and metabolomic analyses due to its presence in various plant extracts. Its role as a metabolite indicates its significance in biochemical pathways and potential therapeutic uses .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal effects of Zanthoxylum zanthoxyloides revealed that the primary bioactive compound, pellitorine, effectively controlled populations of S. oryzae. The study highlighted the compound's neurotoxic effects on insects, contributing to its lethality .

Case Study 2: Flavor Enhancement

In culinary applications, pellitorine's ability to enhance flavor and stimulate saliva production was documented in various formulations aimed at improving food palatability. Its incorporation into food products has been shown to increase consumer satisfaction and overall eating experience .

Comparison with Similar Compounds

Research Findings and Limitations

  • Pharmacological Gaps: No direct receptor binding or toxicity data are available for the target compound. Predictions based on analogs suggest moderate lipophilicity (LogP ~4.2), which could limit blood-brain barrier penetration compared to ADB-PINACA .

Q & A

Q. Example HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile PhaseACN / 0.1% TFA in water (20–80% ACN)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Q. Key Reagents for Synthesis

ReagentRoleReference
HATUAmide coupling activator
Triethylamine (TEA)Base for deprotonation
Ethanol (EtOH)Recrystallization solvent

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